molecular formula C8H5Br2FO B13706978 2,2-dibromo-1-(3-fluorophenyl)ethanone

2,2-dibromo-1-(3-fluorophenyl)ethanone

Cat. No.: B13706978
M. Wt: 295.93 g/mol
InChI Key: NZHQKSNIAYKLQJ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-fluorophenyl)ethanone is a halogenated aromatic ketone featuring two bromine atoms on the α-carbon of the ethanone moiety and a 3-fluorophenyl substituent.

Properties

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

2,2-dibromo-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H

InChI Key

NZHQKSNIAYKLQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(3-fluorophenyl)ethanone typically involves the bromination of 1-(3-fluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dibromo-1-(3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The fluorine atom on the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Substituent Melting Point (°C) Reactivity Notes
This compound 3-F Not reported High electrophilicity (F withdrawal)
2,2-Dibromo-1-(4-fluorophenyl)ethanone 4-F Not reported Used in pharmaceutical intermediates
2,2-Dibromo-1-(4-chlorophenyl)ethanone 4-Cl 92.5–93.5 Enhanced electrophilicity
2,2-Dibromo-1-(4-methoxyphenyl)ethanone 4-OMe 93–94 Reduced electrophilicity (OMe donation)
2,2-Dibromo-1-(4-bromophenyl)ethanone 4-Br 92–93 Precursor for cross-coupling

Key Research Findings

Halogenation Trends: Bromination with NBS in ionic liquid media (e.g., [BMIM(SO3H)][OTf]) efficiently yields α-brominated ketones, with stoichiometry dictating mono- vs. di-bromination .

Electronic Effects : Fluorine’s electronegativity enhances the ketone’s electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy-substituted analogs .

Positional Isomerism : Para-substituted derivatives generally exhibit higher symmetry and melting points than meta isomers, as seen in 4-chloro vs. 3-bromo analogs .

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